molecular formula C35H28N6O15S4 B13819499 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid CAS No. 33025-12-6

7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid

Cat. No.: B13819499
CAS No.: 33025-12-6
M. Wt: 900.9 g/mol
InChI Key: SWVFFYFFEMGNNS-UHFFFAOYSA-N
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Description

7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-methyl-4-sulphophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-naphthalene-2-sulphonic acid to form the azo compound.

    Condensation: The resulting azo compound undergoes a condensation reaction with carbonyl diimidazole to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in histology and cytology for staining tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-5-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid: Similar in structure but with a methoxy group instead of a methyl group.

    Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): A tetrasodium salt form of the compound.

Uniqueness

The unique combination of hydroxyl, sulfonic acid, and azo groups in 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid gives it distinct properties, such as high solubility in water, vibrant color, and stability, making it highly valuable in various applications.

Properties

CAS No.

33025-12-6

Molecular Formula

C35H28N6O15S4

Molecular Weight

900.9 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

SWVFFYFFEMGNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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